

Application Note: Quantitative Determination of Iron in Tartrate Complexes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eisenttartrat

Cat. No.: B12056577

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction Iron-tartrate complexes are significant in various fields, including pharmaceuticals, food technology, and industrial applications. In drug development, iron complexes are used as therapeutic agents for iron-deficiency anemia. Accurate and precise quantification of the iron content in these complexes is crucial for quality control, stability studies, and formulation development. This document provides detailed protocols for three common analytical techniques used for this purpose: UV-Vis Spectrophotometry, Atomic Absorption Spectrometry (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Method 1: UV-Vis Spectrophotometry with 1,10-Phenanthroline

This colorimetric method is widely used due to its simplicity, cost-effectiveness, and reliability. The protocol is based on the reaction of ferrous iron (Fe^{2+}) with 1,10-phenanthroline to form a stable, intensely red-orange colored complex, $[\text{Fe}(\text{phen})_3]^{2+}$.^{[1][2]} Since iron in the tartrate complex is typically in the ferric state (Fe^{3+}), a reducing agent, hydroxylamine hydrochloride, is used to reduce Fe^{3+} to Fe^{2+} prior to complexation.^[2] The absorbance of the resulting complex is measured at its maximum wavelength (λ_{max}), approximately 508 nm, and the iron concentration is determined using a calibration curve.^{[1][2][3]}

Experimental Protocol

1. Reagent Preparation:

- Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate ($\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$), dissolve it in deionized water, add 5 mL of 6 M HCl, and transfer to a 1000 mL volumetric flask. Dilute to the mark with deionized water.[4]
- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride ($\text{NH}_2\text{OH} \cdot \text{HCl}$) in 100 mL of deionized water.
- 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, gently warming if necessary.
- Sodium Acetate Buffer Solution (1.2 M): Dissolve 16.4 g of sodium acetate ($\text{NaC}_2\text{H}_3\text{O}_2$) in 100 mL of deionized water. This buffer helps maintain the optimal pH range of 3 to 9 for the complex formation.[2]

2. Preparation of Calibration Standards:

- Prepare a series of standard solutions with concentrations ranging from 0.5 to 5.0 mg/L of iron by serially diluting the 100 mg/L stock solution.
- Into five separate 50 mL volumetric flasks, pipette 0, 1.0, 2.0, 3.0, and 4.0 mL of a 10 mg/L intermediate iron standard solution.
- To each flask, add 1.0 mL of hydroxylamine hydrochloride solution and 5.0 mL of the 1,10-phenanthroline solution.
- Add 5.0 mL of sodium acetate buffer solution to each flask and dilute to the 50 mL mark with deionized water.
- Allow the solutions to stand for at least 10 minutes for full color development.[5]

3. Sample Preparation:

- Accurately weigh a quantity of the iron-tartrate complex powder or pipette a known volume of the liquid sample, estimated to contain between 0.1 and 0.4 mg of iron.
- Transfer the sample to a 100 mL volumetric flask. If it's a solid, dissolve it in a small amount of deionized water. Add 2.5 mL of concentrated sulfuric acid to aid dissolution and prevent

hydrolysis.^[5] Dilute to the mark with deionized water. This is the "prepared sample".

- Pipette a 10.0 mL aliquot of the "prepared sample" into a 50 mL volumetric flask.
- Add 1.0 mL of hydroxylamine hydrochloride solution, 5.0 mL of 1,10-phenanthroline solution, and 5.0 mL of sodium acetate buffer.
- Dilute to the 50 mL mark with deionized water and allow 10 minutes for color development.

4. Measurement:

- Set the spectrophotometer to a wavelength of 508 nm.
- Use the "0" standard (the blank) to zero the instrument.
- Measure the absorbance of each calibration standard and the prepared sample solution.
- Plot a calibration curve of absorbance versus iron concentration (mg/L).
- Determine the concentration of iron in the sample solution from the calibration curve.

Data Presentation

Table 1: Calibration Data for Spectrophotometric Iron Determination

Standard Concentration (mg/L)	Absorbance at 508 nm
0.0 (Blank)	0.000
0.5	0.105
1.0	0.211
2.5	0.524

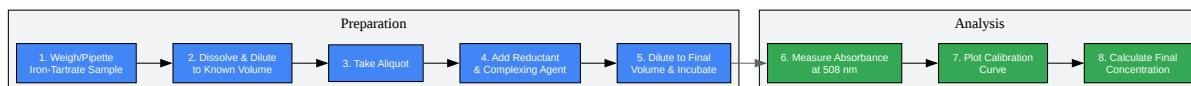

| 5.0 | 1.045 |

Table 2: Sample Analysis Results

Sample ID	Absorbance	Concentration from Curve (mg/L)	Dilution Factor	Initial Iron Content (mg/g or mg/mL)
-----------	------------	---------------------------------	-----------------	--------------------------------------

| Tartrate Complex 1 | 0.418 | 1.99 | 500 | Calculated Value |

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for spectrophotometric iron determination.

Method 2: Flame Atomic Absorption Spectrometry (AAS)

AAS is a highly sensitive and selective technique for quantifying metals.^{[6][7]} The method involves atomizing a sample in a flame, where it absorbs light at a characteristic wavelength (248.3 nm for iron) from a hollow-cathode lamp.^[8] The amount of light absorbed is proportional to the concentration of the element in the sample. For total iron determination in a stable complex like tartrate, an acid digestion step is often required to break down the complex and free the iron atoms.

Experimental Protocol

1. Reagent Preparation:

- Standard Iron Stock Solution (1000 mg/L): Use a commercial standard or prepare by dissolving 1.000 g of iron wire in a minimal amount of nitric acid and diluting to 1000 mL with deionized water.

- Acids: Concentrated nitric acid (HNO_3) and hydrochloric acid (HCl) for digestion.

2. Preparation of Calibration Standards:

- Prepare a series of calibration standards (e.g., 0, 2, 4, 6, 8 mg/L) by diluting the stock solution with deionized water.[\[8\]](#)
- Acidify the standards with the same concentration of acid used for the samples to match the matrix.

3. Sample Preparation (Acid Digestion):

- Accurately weigh about 0.1 g of the solid iron-tartrate complex into a digestion vessel.
- Add 5 mL of concentrated HNO_3 and 2 mL of concentrated HCl.
- Heat the sample on a hot plate or in a microwave digester until the solution is clear.
- Allow the solution to cool, then quantitatively transfer it to a 100 mL volumetric flask and dilute to the mark with deionized water.
- Further dilution may be necessary to bring the concentration within the linear range of the calibration curve.

4. Measurement:

- Set up the AAS instrument with an iron hollow-cathode lamp.
- Optimize instrumental parameters (e.g., wavelength 248.3 nm, air-acetylene flame).[\[8\]](#)
- Aspirate the blank (acidified deionized water) to set the zero.
- Aspirate the calibration standards in order of increasing concentration, followed by the prepared sample solutions.
- A calibration curve is generated by the instrument's software, and the sample concentration is automatically calculated.

Data Presentation

Table 3: AAS Instrumental Parameters for Iron Analysis

Parameter	Setting
Wavelength	248.3 nm
Lamp Current	As per manufacturer
Slit Width	0.2 nm
Flame	Air-Acetylene, Oxidizing

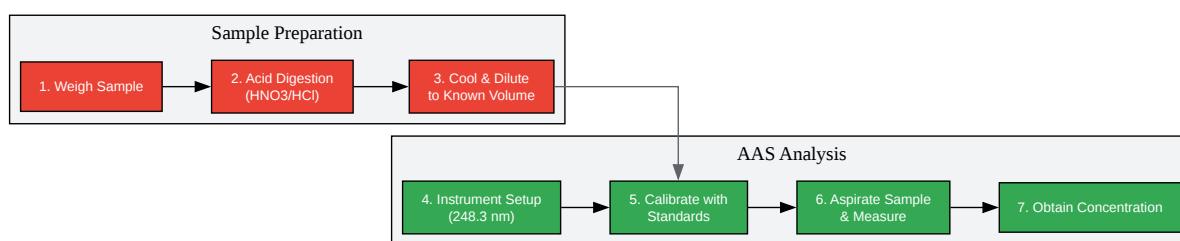

| Burner Height | Optimized for max. absorbance |

Table 4: AAS Analysis of Iron in Tartrate Complex

Sample ID	Absorbance	Measured Conc. (mg/L)	Dilution Factor	Initial Iron Content (mg/g)	Calculated Value
Tartrate Digest 1	0.155	4.12	1000		

| Tartrate Digest 2 | 0.158 | 4.21 | 1000 | Calculated Value |

Workflow Visualization

[Click to download full resolution via product page](#)**Caption:** Workflow for iron determination by Flame AAS.

Method 3: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is one of the most powerful and sensitive techniques for elemental analysis, capable of detecting iron at trace and ultra-trace levels ($\mu\text{g/L}$ or ppb).^{[9][10]} The sample is introduced into a high-temperature argon plasma, which ionizes the iron atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, providing highly specific and sensitive quantification.

Experimental Protocol

1. Reagent Preparation:

- High-Purity Reagents: Use ultra-pure water and trace metal grade acids (e.g., HNO_3) to minimize contamination.
- Standard Iron Stock Solution (10 mg/L): Prepare from a certified 1000 mg/L stock solution using high-purity reagents.
- Internal Standard (IS) Solution: An element not present in the sample (e.g., Yttrium, Y) can be used to correct for instrumental drift and matrix effects.

2. Preparation of Calibration Standards:

- Prepare calibration standards covering the expected sample concentration range (e.g., 0, 10, 50, 100, 500 $\mu\text{g/L}$) by diluting the stock solution.
- Spike all standards, blanks, and samples with the internal standard to the same final concentration.

3. Sample Preparation:

- The same acid digestion protocol as described for AAS can be used. Given the high sensitivity of ICP-MS, a greater dilution factor is typically required.

- Accurately weigh a small amount of the sample (e.g., 0.05 g) and perform acid digestion.
- Dilute the digestate to a final volume (e.g., 100 mL). A subsequent 1-in-100 or greater dilution is common before analysis.

4. Measurement:

- Tune and optimize the ICP-MS instrument for iron analysis (e.g., monitoring isotopes ^{56}Fe and ^{57}Fe).
- Analyze the calibration blank, standards, and prepared samples.
- The instrument software constructs a calibration curve (analyte/IS ratio vs. concentration) and calculates the concentration in the samples.

Data Presentation

Table 5: ICP-MS Instrumental Parameters for Iron Analysis

Parameter	Setting
RF Power	1550 W
Plasma Gas Flow	15 L/min Ar
Nebulizer Gas Flow	Optimized for sample uptake
Monitored Isotopes	^{56}Fe , ^{57}Fe
Internal Standard	^{89}Y

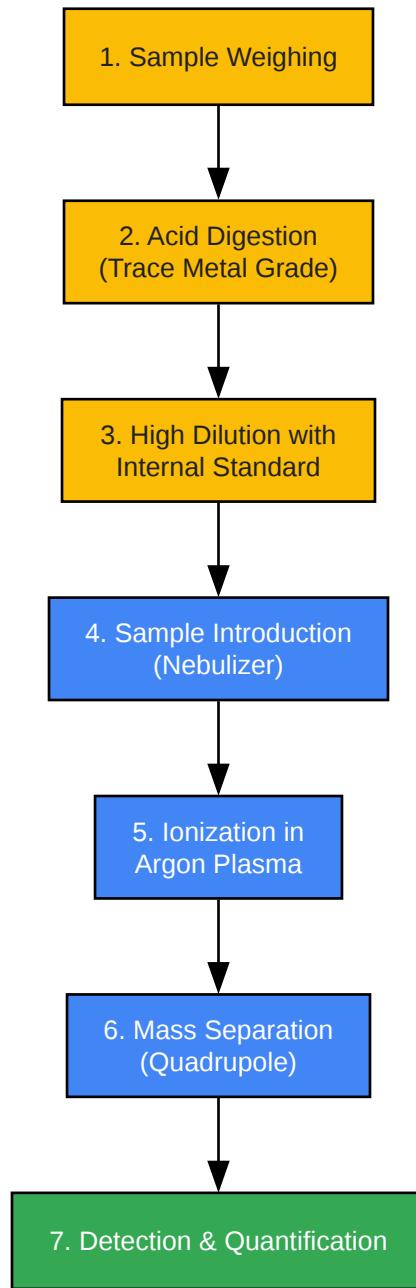

| Detector Mode | Pulse counting / Analog |

Table 6: ICP-MS Analysis of Iron in Tartrate Complex

Sample ID	$^{56}\text{Fe}/^{89}\text{Y}$ Ratio	Measured Conc. (µg/L)	Dilution Factor	Initial Iron Content (mg/g)
Tartrate Digest 1-A	0.512	102.4	100,000	Calculated Value

| Tartrate Digest 1-B | 0.519 | 103.8 | 100,000 | Calculated Value |

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: High-level workflow for iron determination by ICP-MS.

Summary and Method Comparison

The choice of analytical method depends on factors such as required sensitivity, available instrumentation, sample throughput, and budget.

Table 7: Comparison of Analytical Methods for Iron Determination

Feature	UV-Vis Spectrophotometry	Flame AAS	ICP-MS
Principle	Colorimetric Reaction	Atomic Absorption	Elemental Ionization & Mass Spec
Sensitivity	Low (mg/L or ppm)	Moderate (mg/L or ppm)	Very High (μ g/L to ng/L or ppb to ppt)
Selectivity	Good (with masking agents)	High	Very High
Sample Prep	Simple dissolution/reduction	Requires acid digestion	Requires acid digestion, high purity
Cost/Instrument	Low	Moderate	High
Throughput	Moderate	High	High

| Best For | Routine QC, high conc. samples | Standard QC, moderate conc. | Trace analysis, research, high purity |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectrophotometric Determination of Iron | General Chemistry Lab News [sites.middlebury.edu]
- 2. web.pdx.edu [web.pdx.edu]

- 3. ijatca.com [ijatca.com]
- 4. asdlib.org [asdlib.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. The evaluation of alternative method of ferrous ions assessment in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AAS – Atomic Absorption Spectrometry - Analytik Jena [analytik-jena.com]
- 8. Iron- Determination by AAS | OIV [oiv.int]
- 9. Enhanced Elemental Analysis for Iron Preparations with ICP-MS [lambdacro.com]
- 10. ICP-MS Analysis of Iron from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantitative Determination of Iron in Tartrate Complexes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12056577#quantitative-determination-of-iron-in-tartrate-complexes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com